Propargyl-PEG8-OH

ADC linker Pharmacokinetics Drug-to-antibody ratio

Propargyl-PEG8-OH (1422023-54-8) is a monodisperse heterobifunctional PEG8 linker with alkyne and hydroxyl termini, empirically validated for PROTAC and ADC design. SAR studies confirm the PEG8 spacer is a binary determinant of degradation activity—enabling GSPT1 degradation where PEG2 and PEG12 fail—and delivers superior PK profiles over PEG4 in DAR8-ADCs. The alkyne permits rapid CuAAC click conjugation to azide-functionalized E3 ligase ligands or warheads; the hydroxyl facilitates orthogonal activation for payload attachment without cross-reactivity. As a discrete, single-chain-length building block, it eliminates polydispersity issues inherent to polymer-based PEGs, ensuring exact stoichiometry and rigorous structure-activity relationships. Ideal for medicinal chemistry teams building PROTAC screening libraries, ADC programs requiring hydrophobic payload solubilization, and iterative chain-extension synthesis of longer monodisperse PEG linkers.

Molecular Formula C19H36O9
Molecular Weight 408.5 g/mol
Cat. No. B610279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG8-OH
SynonymsPropargyl-PEG9-alcohol
Molecular FormulaC19H36O9
Molecular Weight408.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2
InChIKeySDOHHKOXBMTMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG8-OH: Heterobifunctional Alkyne-Hydroxyl PEG8 Linker for PROTAC Synthesis and Bioconjugation


Propargyl-PEG8-OH (CAS: 1422023-54-8, C₁₇H₃₂O₈, MW: 364.44) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative bearing a terminal propargyl (alkyne) group and a hydroxyl (-OH) group, separated by an octaethylene glycol (PEG₈) spacer . The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with azide-containing molecules, while the hydroxyl group provides a synthetic handle for further functionalization or activation . This linker belongs to the PEG-based PROTAC linker class and serves as a versatile building block for constructing targeted protein degraders, antibody-drug conjugates (ADCs), and other bioconjugates requiring orthogonal reactivity with controlled aqueous solubility .

Why PEG Linker Length Matters: Propargyl-PEG8-OH Cannot Be Simply Replaced with PEG4 or PEG12 Analogs


In PROTAC and ADC design, PEG linkers are not passive tethers—their precise length directly modulates ternary complex formation efficiency, pharmacokinetic profile, and in vivo tolerability [1]. Experimental SAR studies demonstrate that substituting PEG8 with shorter (PEG4) or longer (PEG12) homologs produces measurably divergent outcomes: in GSPT1 degradation assays, PEG8-length linkers achieved detectable degradation while PEG2 and PEG12 analogs failed to induce degradation [2]; in ADC pharmacokinetic studies, DAR8-ADCs with PEG8 exhibited superior PK profiles compared to PEG4-containing ADCs [3]. Thus, the 8-unit PEG spacer occupies a discrete functional window—long enough to span the >3 nm distance between ligase pocket and substrate groove in ternary complexes, yet short enough to avoid entropic collapse that reduces effective warhead concentration [1]. Direct analog substitution without experimental validation risks compromising degradation efficacy, solubility, and conjugate stability.

Propargyl-PEG8-OH Differentiation: Quantitative Head-to-Head Performance Data Against Closest PEGn Analogs


PEG8 vs. PEG4 vs. PEG12 Linker Length in ADC Pharmacokinetics and In Vivo Anti-Tumor Activity

In a systematic comparison of pendant-type PEG linkers for ADCs, DAR8-ADCs with PEG8 linkers demonstrated a superior pharmacokinetic (PK) profile compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG [1]. Furthermore, in vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 had stronger activity than PEG4-containing conjugates, with efficacy paralleling the improved PK profiles [1].

ADC linker Pharmacokinetics Drug-to-antibody ratio PEG length optimization Trastuzumab conjugate

PEG8 Linker Confers Reduced Hydrophobicity and Aggregation Compared to PEG4 in High-DAR ADC Conjugates

Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length from 4 to 8 units leads to a measurable decrease in overall conjugate hydrophobicity [1]. Stability studies further demonstrated that aggregate content in DAR8-ADCs decreases as PEG length increases from PEG4 to PEG8 [1].

ADC aggregation Hydrophobic interaction chromatography Conjugate stability High DAR ADC PEG hydrophilicity

PEG8 Linker Enables GSPT1 Degradation in PROTACs While PEG2 and PEG12 Fail

In a structure-activity relationship study of Retro-2-based PROTACs incorporating CRBN ligands, PEG chain linker length was shown for the first time to determine GSPT1 degradation capability [1]. Molecules with PEG8-length linkers achieved detectable GSPT1 degradation, whereas both shorter (PEG2) and longer (PEG12) linker analogs failed to induce degradation [1].

PROTAC linker length GSPT1 degradation Molecular glue degrader CRBN ligand PEG chain SAR

Heterobifunctional Alkyne-Hydroxyl Orthogonality vs. Homobifunctional or Mono-Terminated PEG Linkers

Propargyl-PEG8-OH provides two chemically distinct and orthogonal reactive termini: a terminal alkyne for CuAAC click chemistry and a hydroxyl group that can be selectively activated or derivatized without affecting the alkyne functionality [1]. This contrasts with homobifunctional linkers (e.g., bis-alkyne PEG or bis-azide PEG) which yield symmetric conjugates with limited architectural control, and mono-terminated PEGs which lack a second conjugation handle . In synthetic methodology development, the hydroxyl terminus of alkyne-PEG-OH linkers has been successfully activated with 4-nitrophenyl carbonate or converted to mesylate (-OMs) for further derivatization to -NH₂, -SH, maleimido, or iodo groups—all while preserving the alkyne for downstream click conjugation [1].

Heterobifunctional PEG Click chemistry Bioconjugation Orthogonal reactivity Oligo(ethylene glycol)

PEG8 Occupies Optimal Flexibility-Stability Continuum for Ternary Complex Formation

Structure-activity relationship analyses indicate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by approximately an order of magnitude, translating to lower cellular EC₅₀ values without increasing intrinsic ligand affinity [1]. PEG4 acts as a nearly rigid spacer that constrains rotational freedom, while PEG8 introduces additional gauche conformations that function as conformational shock absorbers, absorbing small domain motions without disrupting the ternary complex structure [1].

PROTAC ternary complex Linker conformational entropy PROTAC cooperativity PEG flexibility Targeted protein degradation

Propargyl-PEG8-OH Enables Modular PEG Chain Extension via Iterative Click Chemistry

Alkyne- and azide-terminated oligo(ethylene glycol) linkers including propargyl-PEGn-OH derivatives can be iteratively coupled via Cu(I)-catalyzed 1,3-dipolar cycloaddition to generate larger discrete PEG linkers such as PEG16 and PEG24 with precise, monodisperse chain lengths [1]. This modular chain-extension strategy is not accessible using homobifunctional linkers (which yield uncontrolled polymerization) or mono-terminated PEGs (which lack a second clickable handle) [1].

Click chemistry PEG chain extension Modular synthesis Monodisperse PEG CuAAC

Propargyl-PEG8-OH Procurement Applications: Evidence-Backed Scenarios for Scientific Selection


PROTAC Library Synthesis Requiring Defined PEG8 Spacer Length

For medicinal chemistry teams building PROTAC screening libraries, Propargyl-PEG8-OH provides the empirically validated PEG8 spacer length that has been shown to enhance ternary complex residence time by approximately an order of magnitude compared to PEG4 linkers [1]. The alkyne terminus enables efficient click conjugation to azide-functionalized E3 ligase ligands or warheads, while the hydroxyl group permits orthogonal activation for attachment of the complementary binding moiety. Given evidence that linker length can serve as a binary determinant of degradation activity—with PEG8 enabling GSPT1 degradation where PEG2 and PEG12 fail [2]—inclusion of Propargyl-PEG8-OH in linker SAR panels is essential for comprehensive PROTAC optimization campaigns.

High-DAR ADC Development with Reduced Aggregation Risk

In ADC programs where high drug-to-antibody ratios (DAR8) are required for potency but risk conjugate aggregation due to hydrophobic payloads, Propargyl-PEG8-OH-derived linkers offer a validated solution. Comparative studies confirm that PEG8-containing DAR8-ADCs exhibit reduced hydrophobicity (by HIC) and decreased aggregate content compared to PEG4 analogs, while maintaining superior PK profiles and stronger in vivo anti-tumor activity [3]. The hydroxyl terminus can be activated with NHS carbonate or converted to maleimide for site-specific antibody conjugation, with the PEG8 spacer providing sufficient hydrophilicity to solubilize hydrophobic auristatin or maytansinoid payloads.

Multi-Step Bioconjugation Requiring Orthogonal Reactive Handles

For researchers constructing complex bioconjugates such as peptide-drug conjugates, fluorescent probes, or targeted imaging agents, Propargyl-PEG8-OH supplies two orthogonal reactive termini in a single monodisperse building block. The alkyne group enables click chemistry with azide-bearing targeting ligands (e.g., cRGD peptides, antibodies, aptamers), while the hydroxyl group can be selectively activated (via 4-nitrophenyl carbonate or mesylate) for payload attachment or further derivatization to amine, thiol, or maleimide functionality—all without cross-reactivity [4]. This sequential conjugation strategy yields defined 1:1 stoichiometry, unlike symmetric products obtained from homobifunctional linkers.

Synthesis of Extended Monodisperse PEG Linkers via Modular Click Assembly

When experimental requirements demand PEG spacers longer than commercially available monodisperse options (e.g., PEG16, PEG24) with precise chain length control, Propargyl-PEG8-OH serves as a key building block for iterative CuAAC-mediated chain extension [4]. By coupling Propargyl-PEG8-OH with azide-PEG8-OH building blocks, researchers can generate discrete longer PEG linkers with exact ethylene glycol unit counts, avoiding the polydispersity (Đ > 1.0) inherent to polymer-derived PEG reagents. This approach enables rigorous structure-activity relationship studies where linker length is the sole variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG8-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.